molecular formula C16H11F3N2O2 B2782656 5-methyl-N-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyridine-2-carboxamide CAS No. 942005-37-0

5-methyl-N-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyridine-2-carboxamide

Cat. No.: B2782656
CAS No.: 942005-37-0
M. Wt: 320.271
InChI Key: ZCALAKBEVUQAKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyridine-2-carboxamide is a compound that has garnered significant attention in the scientific community due to its unique properties. This compound is known for its complex structure, which includes a furo[3,2-b]pyridine core substituted with a trifluoromethyl group and a carboxamide group. Its molecular formula is C16H11F3N2O2, and it has a molecular weight of 320.271 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyridine-2-carboxamide typically involves multiple steps. One common method starts with the preparation of methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate. This intermediate is then subjected to various reactions, including N-substitution and hydrolysis, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity. Techniques such as microwave irradiation have been explored to shorten reaction times while maintaining comparable yields .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: N-substitution reactions are common, where the nitrogen atom in the carboxamide group is substituted with different groups.

Common Reagents and Conditions

Common reagents used in these reactions include methyl iodide, benzyl chloride, and acetic anhydride. Reaction conditions often involve heating and the use of solvents like acetonitrile and ethanol .

Major Products

The major products formed from these reactions include N-substituted derivatives, acids, and carbohydrazides. These products can further undergo reactions to form more complex structures .

Scientific Research Applications

5-methyl-N-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-N-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to various receptors, making it effective in modulating biological pathways. The compound’s structure allows it to interact with enzymes and proteins, influencing their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-(trifluoromethyl)phenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate: Shares a similar core structure but differs in functional groups.

    3-Methyl-5-(trifluoromethyl)pyrazole: Another compound with a trifluoromethyl group but a different core structure.

Uniqueness

What sets 5-methyl-N-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyridine-2-carboxamide apart is its specific combination of functional groups and its furo[3,2-b]pyridine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications .

Properties

IUPAC Name

5-methyl-N-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2/c1-9-5-6-13-12(20-9)8-14(23-13)15(22)21-11-4-2-3-10(7-11)16(17,18)19/h2-8H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCALAKBEVUQAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.